molecular formula C20H22N2O7 B4298741 3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid

Cat. No.: B4298741
M. Wt: 402.4 g/mol
InChI Key: CZPUJZMCCONFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid” is an organic compound that belongs to the class of aromatic carboxylic acids These compounds are characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Esterification: Formation of the ethoxy and methoxy groups.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Carboxylation: Introduction of the carboxyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
  • 3-(4-ethoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid

Uniqueness

  • Functional Groups : The presence of both ethoxy and methoxy groups makes it unique compared to similar compounds.
  • Reactivity : The combination of functional groups influences its reactivity and potential applications.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c1-4-29-17-9-8-13(10-18(17)28-3)15(11-19(23)24)21-20(25)14-6-5-7-16(12(14)2)22(26)27/h5-10,15H,4,11H2,1-3H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPUJZMCCONFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.